4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid
Overview
Description
Bemarinone hydrochloride is a small molecule drug that acts as a phosphoric diester hydrolase inhibitor. It was initially developed by Ortho-McNeil Pharmaceutical LLC and has been explored for its potential therapeutic applications in cardiovascular diseases, particularly heart failure . The molecular formula of bemarinone hydrochloride is C11H13ClN2O3, and it has a molecular weight of 256.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bemarinone hydrochloride involves the preparation of isoquinolin-3-ol derivatives. A general synthetic route includes the cyclization of 2-aminoacetophenones with potassium cyanate in acetic acid. Modifications at the 4-position of the quinazoline nucleus are achieved by forming intermediate N1-acyl-N3-phenylurea from substituted phenyl isocyanate and appropriate carboxamide .
Industrial Production Methods
Industrial production methods for bemarinone hydrochloride are not extensively documented in the literature. the synthesis typically involves standard organic synthesis techniques, including cyclization reactions and modifications of the quinazoline nucleus.
Chemical Reactions Analysis
Types of Reactions
Bemarinone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly at the 4-position of the quinazoline nucleus, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substituted phenyl isocyanates and carboxamides are used for modifications.
Major Products Formed
The major products formed from these reactions include various isoquinolin-3-ol derivatives and substituted quinazolinones, which exhibit cardiotonic activity .
Scientific Research Applications
Chemistry: Used as a model compound for studying phosphoric diester hydrolase inhibition.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored as a cardiotonic agent for treating heart failure.
Industry: Potential applications in the development of cardiovascular drugs.
Mechanism of Action
Bemarinone hydrochloride exerts its effects by inhibiting phosphoric diester hydrolases, specifically targeting cyclic nucleotide phosphodiesterase fraction III (PDE-III). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in enhanced cardiac contractility and positive inotropic effects .
Comparison with Similar Compounds
Similar Compounds
Amrinone: Another phosphodiesterase inhibitor with similar cardiotonic effects.
Milrinone: A more potent phosphodiesterase inhibitor used in the treatment of heart failure.
Enoximone: A phosphodiesterase inhibitor with similar mechanisms of action.
Uniqueness
Bemarinone hydrochloride is unique due to its specific structural modifications, which enhance its cardiotonic activity compared to other similar compounds. The presence of isoquinolin-3-ol derivatives and substituted quinazolinones contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGZRJJFPDCBAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450084 | |
Record name | 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42075-29-6 | |
Record name | 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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